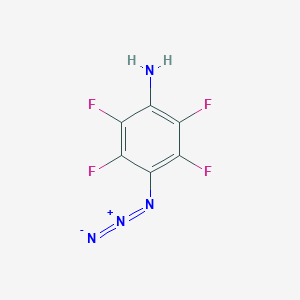

4-Azidotetrafluoroaniline

描述

Synthesis Analysis

The synthesis of 4-azidotetrafluoroaniline can be achieved through multiple methods, one of which involves a modified Curtius rearrangement that produces a stable carbamate intermediate. This intermediate can then be deprotected to yield 4-azidotetrafluoroaniline with a decent yield of 65-73%. Another synthesis route starts from pentafluoronitrobenzene, which is converted into 4-azidotetrafluoronitrobenzene with a high yield. This is followed by a series of reactions including Sn/HCl reduction, FMOC protection, diazotization, and deprotection to produce 4-azidotetrafluoroaniline (Chehade & Spielmann, 2000).

科研应用

Protein and Peptide Modification : Escher et al. (1979) highlighted its use as a protein and peptide modifying agent for photoaffinity labeling. This involves high nitrene reactivity and the ability to label with tritium or iodine, enabling the isolation of cleaved ligand-receptor complexes (Escher, Robert, & Guillemette, 1979).

Photoaffinity Reagent : Chehade and Spielmann (2000) demonstrated its synthesis, presenting it as a promising photoaffinity reagent with potential applications in various fields (Chehade & Spielmann, 2000).

Biomolecule Imaging : Shieh, Hangauer, and Bertozzi (2012) identified fluorogenic azidofluorescein derivatives, which enhance biomolecule imaging in no-wash conditions. This offers a platform for the rational design of tailored probes for biological imaging (Shieh, Hangauer, & Bertozzi, 2012).

Diazotization and Synthesis of Azo Compounds : Alty et al. (1984) reported on the successful diazotization of 4-aminotetrafluoropyridine, yielding azo compounds, which have applications in dye synthesis and other areas (Alty, Banks, Thompson, & Fishwick, 1984).

Antiviral Research : Smith et al. (2009) explored the antiviral potency of compounds like 4'-azido-2'-deoxy-2'-fluorocytidine against hepatitis C virus, highlighting its significance in antiviral research (Smith et al., 2009).

Structure-Control and Infrared Tracking in Proteins : Lee et al. (2012) used 4-azidoproline as a structure-control and probe element, enabling infrared tracking of proline roles in protein structure, function, and dynamics (Lee et al., 2012).

Dye Synthesis and Textile Applications : Koh and Greaves (2001) synthesized an alkali-clearable azo disperse dye with a fluorosulfonyl group, showing promising dyeing and wash fastness properties on poly(ethyleneterephthalate) (Koh & Greaves, 2001).

性质

IUPAC Name |

4-azido-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIIUJTWGUHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393094 | |

| Record name | 4-AZIDOTETRAFLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidotetrafluoroaniline | |

CAS RN |

294187-78-3 | |

| Record name | 4-AZIDOTETRAFLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

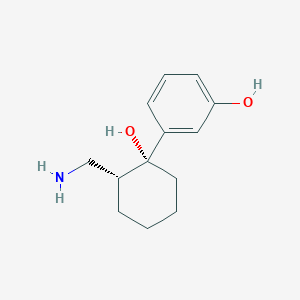

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

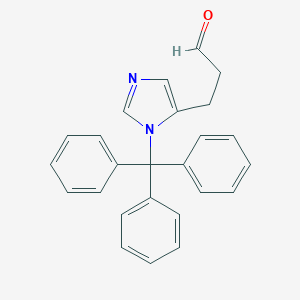

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)